molecular formula C23H20N2O3 B1420926 methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate CAS No. 1396968-43-6

methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate

Cat. No.: B1420926
CAS No.: 1396968-43-6
M. Wt: 372.4 g/mol
InChI Key: CNXNVNWBKTWVSW-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is a complex organic compound that features both an indole and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate typically involves multi-step organic reactions. One common approach is to start with the formation of the indole moiety, followed by the introduction of the naphthalene group through a formylation reaction. The final step involves esterification to form the methyl ester.

    Formation of Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formylation of Naphthalene: The naphthalene group can be introduced via a Vilsmeier-Haack reaction, where naphthalene reacts with DMF and POCl3 to form a formylated naphthalene.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole and naphthalene moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of reduced indole or naphthalene derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its indole moiety is particularly useful in studying tryptophan metabolism and related biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing indole and naphthalene structures are known for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The naphthalene group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-indol-3-yl)-2-(phenylformamido)propanoate: Similar structure but with a phenyl group instead of a naphthalene group.

    Methyl 3-(1H-indol-3-yl)-2-(benzylformamido)propanoate: Contains a benzyl group instead of a naphthalene group.

Uniqueness

Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is unique due to the presence of both indole and naphthalene moieties, which confer distinct electronic and steric properties. This combination allows for unique interactions and reactivity compared to similar compounds with simpler aromatic groups.

Properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-(naphthalene-2-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-28-23(27)21(13-18-14-24-20-9-5-4-8-19(18)20)25-22(26)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14,21,24H,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXNVNWBKTWVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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